molecular formula C13H10O3 B070583 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 171047-01-1

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B070583
CAS RN: 171047-01-1
M. Wt: 214.22 g/mol
InChI Key: CTFCUBMVYRSJLK-UHFFFAOYSA-N
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Description

3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid is also known as Fendizoic acid . It is a chemical compound with the molecular formula C₂₀H₁₄O₄ .

Scientific Research Applications

Antioxidant Properties

3-(3-hydroxyphenyl)benzoic Acid, like other hydroxybenzoic acids, has been studied for its antioxidant properties . The antioxidant properties of these compounds were assessed by two different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .

Anticancer and Antitumor Activities

Research has shown that hydroxybenzoic acids have potential anticancer and antitumor activities . These compounds can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death that occurs when cells are damaged or no longer needed.

Anti-diabetic Properties

Hydroxybenzoic acids have been found to have anti-diabetic properties . They can help regulate blood sugar levels and improve insulin sensitivity, making them potentially useful in the treatment of diabetes.

Anti-inflammatory Properties

These compounds also have anti-inflammatory properties . They can help reduce inflammation in the body, which is beneficial in the treatment of conditions such as arthritis and inflammatory bowel disease.

Antimicrobial Properties

Hydroxybenzoic acids have been found to have antimicrobial properties . They can inhibit the growth of certain bacteria and fungi, making them potentially useful in the treatment of infections.

Anticholesterolemic Properties

Research has shown that hydroxybenzoic acids can help lower cholesterol levels . This makes them potentially useful in the prevention and treatment of heart disease.

Antimutagenic Properties

Hydroxybenzoic acids have been found to have antimutagenic properties . They can help protect the body’s cells from mutations that can lead to cancer.

properties

IUPAC Name

3-(3-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFCUBMVYRSJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374731
Record name 3'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

171047-01-1
Record name 3'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 171047-01-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 3'-methoxy-3-biphenylcarboxylic acid (4.1 g) and DL-methionine (26.7 g) in methanesulfonic acid (116 ml) was stirred at room temperature for 22 hours, diluted with water, and extracted three times with diethyl ether. The extracts were combined, washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was crystallized from n-hexane to afford 3'-hydroxy-3-biphenylcarboxylic acid (3.59 g) as a colorless powder.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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